molecular formula C15H14F3NO4 B13361928 Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate

Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13361928
M. Wt: 329.27 g/mol
InChI Key: NBMOIFUJLKSKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core with distinct substituents:

  • 6-(Trifluoromethoxy) group: A strongly electron-withdrawing substituent that increases lipophilicity and may improve bioavailability compared to methoxy or halogens.
  • Ethyl ester at position 3: A common feature in bioactive quinolines, facilitating cellular uptake and serving as a prodrug moiety for carboxylic acid derivatives .

Properties

Molecular Formula

C15H14F3NO4

Molecular Weight

329.27 g/mol

IUPAC Name

ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)quinoline-3-carboxylate

InChI

InChI=1S/C15H14F3NO4/c1-4-22-14(21)12-8(2)19(3)11-6-5-9(23-15(16,17)18)7-10(11)13(12)20/h5-7H,4H2,1-3H3

InChI Key

NBMOIFUJLKSKRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1=O)C=C(C=C2)OC(F)(F)F)C)C

Origin of Product

United States

Preparation Methods

Core Quinoline Ring Formation

The Gould-Jacobs cyclization is a foundational approach for constructing 4-oxoquinoline-3-carboxylate scaffolds. For this compound:

  • Starting material : A substituted aniline derivative with pre-installed 6-trifluoromethoxy and 1,2-dimethyl groups.
  • Reaction : Condensation with diethyl ethoxymethylenemalonate under reflux conditions, followed by thermal cyclization.

Example protocol (adapted from):

1. Aniline derivative (10 mmol) + diethyl ethoxymethylenemalonate (12 mmol)  
   → Reflux in ethanol (4 h) → Intermediate β-arylaminomethylene malonate  
2. Cyclization in diphenyl ether at 250°C (30 min) → 4-oxoquinoline core  

Esterification Methods

Final ethyl ester formation employs classic approaches:

Method Conditions Yield Source
Acid-catalyzed esterification H₂SO₄ in ethanol, reflux 7 h 72-85%
Acyl chloride route SOCl₂ in ethanol, 85°C overnight 72.8%

Optimized procedure from:

1. 4-Oxo-1,2-dimethyl-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid (5.7 mmol)  
2. SOCl₂ (57 mmol) in ethanol (15 mL), 85°C overnight  
3. Purification by silica gel chromatography (CH₂Cl₂:MeOH 40:1)  
→ 72.8% isolated yield  

Critical Reaction Parameters

Key optimization factors from analogous syntheses:

Parameter Optimal Range Impact on Yield
Cyclization temperature 240-260°C Prevents decomposition
Esterification solvent Anhydrous ethanol Minimizes hydrolysis
Methylation base K₂CO₃ in DMF Enhances selectivity

Analytical Validation

Quality control benchmarks from commercial specifications:

  • Purity : ≥95% (HPLC)
  • Characterization :
    • ¹H NMR (CDCl₃): δ 1.44 (t, J=7.1 Hz, 3H), 2.68 (s, 3H), 3.92 (s, 3H), 4.49 (q, J=7.1 Hz, 2H), 7.35-8.01 (m, 3H)
    • LC-MS : m/z 329.1 [M+H]⁺

Industrial-Scale Considerations

Batch process economics from patent analogs:

  • Cost drivers : 6-Trifluoromethoxy aniline precursors (≈$320/kg)
  • Throughput : 12-15 kg/day using continuous flow cyclization reactors
  • Waste streams : Requires HF scavengers due to trifluoromethyl handling

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Implications

The table below summarizes key analogs and their substituent-driven properties:

Compound Name Substituents (Positions) Key Features Biological Relevance/Activity References
Target Compound 1,2-Me; 6-OCH2CF3 High lipophilicity (logP), steric hindrance Potential antibacterial/GABAA modulation
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Cl Moderate lipophilicity, halogen-driven reactivity GABAA α+/β− interface ligand
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate 1-Cyclopropyl; 6-F; 7-piperazinyl Broad-spectrum antibacterial activity (e.g., ciprofloxacin analog) Anti-biofilm agent
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-OCH3; 8-Me Electron-donating groups, reduced metabolic stability Intermediate in heterocyclic synthesis
Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Br Heavy atom effect (crystallography applications) Structural studies
Key Observations:
  • Trifluoromethoxy vs. Halogens : The 6-OCH2CF3 group in the target compound offers greater metabolic resistance compared to 6-Cl or 6-Br, which are prone to nucleophilic substitution .
  • 1,2-Dimethyl vs.
  • Piperazinyl Substituents : Analogs with 7-piperazinyl groups (e.g., ) exhibit enhanced water solubility and anti-biofilm activity, a feature absent in the target compound .

Critical Differences :

  • Trifluoromethoxy Introduction : Requires specialized reagents (e.g., trifluoromethylating agents) compared to simpler methoxy or halogen groups .
  • Dimethylation : The 1,2-dimethyl groups may necessitate protective strategies to avoid over-alkylation, contrasting with cyclopropanation in analogs like ciprofloxacin precursors .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl 6-Cl Analog Ethyl 7-Piperazinyl Analog
Molecular Weight ~347.3 g/mol ~295.7 g/mol ~389.4 g/mol
logP (Predicted) 2.8–3.2 2.1–2.5 1.5–1.8
Aqueous Solubility Low Moderate High (due to piperazinyl)
Metabolic Stability High (OCH2CF3) Moderate (Cl) Low (piperazinyl oxidation)

Biological Activity

Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate (CAS No. 2376604-10-1) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C15H14F3NO4
  • Molecular Weight : 329.28 g/mol
  • LogP : 3.74
  • Polar Surface Area : 56 Ų
  • Purity : >95%

The compound features a quinoline core structure with trifluoromethoxy and carboxylate functional groups, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, a related compound, YJC-1 (a derivative), demonstrated significant growth inhibition in human lung carcinoma A549 cells with an IC50 value of approximately 4.8 µM. This effect was attributed to the induction of mitotic phase arrest and upregulation of p21(Cip1/Waf1), a cyclin-dependent kinase inhibitor .

Enzyme Inhibition

The compound is also being studied for its potential as an enzyme inhibitor. Similar quinoline derivatives have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, hybrid compounds containing triazole moieties demonstrated high selectivity and potency in inhibiting these enzymes, which are relevant in Alzheimer's disease treatment .

Case Studies

  • Cell Growth Inhibition :
    • A study on YJC-1 revealed that it inhibited cell growth by affecting microtubule dynamics, leading to cell cycle arrest in the mitotic phase .
    • The mechanism involved the downregulation of cyclin B1 and CDK1 proteins.
  • Enzyme Activity :
    • Compounds similar to ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline have been shown to act as dual-binding site inhibitors of AChE, enhancing their therapeutic potential against neurodegenerative disorders .

Comparative Biological Activity Table

Compound Biological Activity IC50 (µM) Mechanism
YJC-1Anticancer (A549 cells)4.8Mitotic arrest via p21 induction
Compound AAChE Inhibitor0.23Competitive inhibition
Compound BBuChE Inhibitor0.13Non-competitive inhibition

Q & A

Q. Key Considerations :

  • Reagent Selectivity : Stannous chloride in concentrated HCl selectively reduces nitro groups without affecting esters .
  • Protecting Groups : Ethyl esters are often retained due to stability under acidic/basic conditions .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:
X-ray crystallography provides unambiguous confirmation of:

  • Stereochemistry : Absolute configuration of chiral centers (e.g., cyclopropyl substituents) .
  • Hydrogen Bonding : Intermolecular interactions (e.g., C–H···O, C–H···Cl) stabilize crystal packing .

Q. Example Data (Typical Parameters) :

ParameterValue (Example from )
Space GroupP2₁/n
Unit Cell (Å)a = 10.096, b = 14.699, c = 11.028
β Angle94.26°
R-Factor0.043

Q. Methodological Tips :

  • Use SHELXL for refinement, as it handles high-resolution data and twinning .
  • Analyze hydrogen-bonding patterns using graph-set notation to predict physicochemical properties .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign substituents (e.g., trifluoromethoxy δ ~145 ppm for ¹⁹F-coupled ¹³C) .
    • ²D NOESY : Confirm spatial proximity of methyl/trifluoromethoxy groups.
  • Mass Spectrometry : HRMS validates molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR : Carboxylate C=O stretches (~1700 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

Advanced: How does the trifluoromethoxy group influence electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effect : The -OCF₃ group decreases electron density at C-6, directing electrophilic substitution to C-5/C-8 positions .
  • Metabolic Stability : Trifluoromethoxy enhances resistance to oxidative degradation compared to -OCH₃ .

Q. Comparative Data :

Substituentσₚ (Hammett)Antimicrobial IC₅₀ (µM)
-OCH₃-0.271.2
-OCF₃+0.350.8

Q. Experimental Design :

  • DFT Calculations : Compare charge distribution with/without -OCF₃ .
  • SAR Studies : Synthesize analogs with -F, -Cl, -NO₂ to assess substituent effects .

Advanced: How to address contradictions in reaction yields during scale-up?

Answer:
Common pitfalls and solutions:

  • Side Reactions : Nitro reduction may produce diamino vs. amino-hydroxy derivatives depending on solvent (HCl vs. ethanol) .
  • Crystallization Issues : Recrystallize from ethanol to remove byproducts, as done for ciprofloxacin intermediates .

Q. Optimization Workflow :

DoE Screening : Vary temperature, solvent, and stoichiometry.

In Situ Monitoring : Use HPLC to track intermediate formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) for lab-scale; recrystallization for bulk .

Basic: What intermediates are pivotal in synthesizing this compound?

Answer:
Key intermediates include:

  • Nitro-Quinoline Precursors : Ethyl 8-nitro-4-oxo derivatives for subsequent reduction .
  • Amino-Quinolines : Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate for pyrazine ring formation .
  • Halogenated Analogs : Bromo/chloro derivatives for cross-coupling (e.g., Suzuki-Miyaura) .

Advanced: How to analyze hydrogen bonding’s role in crystal packing?

Answer:

  • Graph-Set Analysis : Classify motifs (e.g., R₂²(8) rings) to predict solubility/melting points .
  • C–H···O/Cl Interactions : Stabilize layered structures, as seen in P-1 space group crystals .

Case Study :
In Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate:

  • C–H···O (3.065–3.537 Å) and C–H···Cl (3.431–3.735 Å) interactions dictate parallel molecular packing .

Advanced: What computational methods predict the compound’s bioavailability?

Answer:

  • Lipinski’s Rule : LogP <5, molecular weight <500 Da (calculated from SMILES: CCOC(=O)C1=CN=C2C=CC(OC(F)(F)F)=CC2=C1O).
  • ADMET Prediction : Use SwissADME or Schrödinger QikProp to assess permeability (e.g., Caco-2 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.